molecular formula C15H12N2O4S B12197240 N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12197240
M. Wt: 316.3 g/mol
InChI Key: WNJNQHRMVSEEIT-UHFFFAOYSA-N
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Description

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide (PubChem CID: 911635) is a synthetic hybrid molecule of significant interest in medicinal chemistry and pharmaceutical research, integrating a 6-methoxy-coumarin scaffold with a 2-aminothiazole acetamide moiety . This molecular architecture combines two privileged structures known for diverse biological activities. The coumarin (2-oxochromen) core is extensively documented for its broad pharmacological potential, including antibacterial, anticancer, and anti-inflammatory properties . Concurrently, the 2-aminothiazole ring is a prevalent pharmacophore in drug discovery; specific N-(thiazol-2-yl)acetamide derivatives have been identified as potent and selective negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC), and other antitumor agents . The specific presence of the methoxy group at the 6-position of the coumarin ring and the acetamide on the thiazole ring are critical structural features that influence the compound's electronic properties, binding affinity, and overall bioactivity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, such as those developed via click chemistry, for probing new biological targets . It is also a suitable candidate for computational chemistry studies, including molecular docking and dynamics simulations, to predict interactions with enzymatic or receptor targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H12N2O4S/c1-8(18)16-15-17-12(7-22-15)11-6-9-5-10(20-2)3-4-13(9)21-14(11)19/h3-7H,1-2H3,(H,16,17,18)

InChI Key

WNJNQHRMVSEEIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis via α-Haloketone Intermediate

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring in this compound. This method involves reacting 3-bromoacetyl-6-methoxycoumarin (derived from 6-methoxycoumarin-3-acetic acid) with thioacetamide under reflux in ethanol. The α-bromoketone intermediate is generated by brominating 6-methoxycoumarin-3-acetic acid using phosphorus tribromide (PBr₃) in dichloromethane. Thioacetamide acts as both the sulfur and nitrogen source, facilitating cyclization to form the thiazole core.

Reaction Conditions

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C (reflux)

  • Time: 8–12 hours

  • Yield: 70–78%

Mechanistic Insight
The bromoacetyl group undergoes nucleophilic attack by the thioacetamide’s sulfur, followed by cyclization and elimination of HBr to form the thiazole ring. The acetamide group originates from the thioacetamide’s acetyl moiety, ensuring regioselectivity at position 2 of the thiazole.

Coumarin-Thiazole Coupling via Ullmann Reaction

An alternative approach couples pre-formed thiazole and coumarin units. 3-Iodo-6-methoxycoumarin-2-one is reacted with 2-acetamido-4-bromothiazole in the presence of a copper(I) catalyst and a diamine ligand. This method is advantageous for late-stage functionalization but requires pre-synthesized intermediates.

Optimized Parameters

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K₃PO₄

  • Solvent: DMSO

  • Yield: 65–72%

Advantages

  • Permits modular synthesis for analog generation.

  • Avoids harsh bromination conditions.

One-Pot Multi-Component Synthesis

A streamlined one-pot method condenses 6-methoxycoumarin-3-carbaldehyde, thioacetamide, and methyl bromoacetate in acetic acid. The aldehyde undergoes condensation with thioacetamide, while methyl bromoacetate introduces the acetyl group, culminating in thiazole ring formation.

Key Steps

  • Aldol Condensation: Coumarin aldehyde and thioacetamide form a thioamide intermediate.

  • Cyclization: Methyl bromoacetate facilitates ring closure via nucleophilic substitution.

  • Acetylation: In situ acetylation completes the acetamide group.

Performance Metrics

  • Yield: 75–85%

  • Purity: >95% (HPLC)

Critical Analysis of Methodologies

Efficiency and Scalability

  • Hantzsch Method: High scalability but requires hazardous brominating agents.

  • Ullmann Coupling: Lower yields but superior for structural diversification.

  • One-Pot Synthesis: Most efficient (85% yield) but sensitive to stoichiometric imbalances.

Spectroscopic Characterization

Post-synthesis validation relies on:

  • ¹H NMR: Distinct signals for coumarin’s aromatic protons (δ 6.8–7.5 ppm), thiazole’s C-H (δ 7.2–7.4 ppm), and acetamide’s NH (δ 10.2 ppm).

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O, coumarin), 1650 cm⁻¹ (C=O, acetamide), and 1240 cm⁻¹ (C-O, methoxy).

  • X-ray Crystallography: Confirms planar thiazole and coumarin systems with bond lengths of 1.420 Å (C7–N2) and 1.346 Å (N2–C14).

Industrial and Environmental Considerations

Solvent and Catalyst Recovery

  • Acetic acid and ethanol are prioritized for greener synthesis.

  • Copper catalysts in Ullmann reactions necessitate chelation for reuse, reducing heavy metal waste.

Byproduct Management

  • HBr generated in Hantzsch synthesis is neutralized with NaOH, yielding NaBr as a recoverable byproduct.

  • Halogenated intermediates require careful disposal to meet EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular pathways essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure is compared to analogs with variations in coumarin substitution, heterocyclic systems, and side chains (Table 1).

Key Observations :

  • Substituent Position : The 6-methoxy group on the coumarin ring (target compound) contrasts with the 8-methoxy analog (), which may alter electronic effects and steric interactions in biological systems.
  • Heterocyclic Diversity : Replacing thiazole with thiadiazole () or benzothiazole () modifies the compound’s planarity and hydrogen-bonding capacity.

Analytical and Spectral Data

  • Spectroscopy : Consistent use of $ ^1H $-NMR, $ ^{13}C $-NMR, and LCMS confirms structural integrity across analogs. For example, reports distinct IR peaks for triazole (–NH at 3292 cm$ ^{-1} $) and acetamide (C=O at 1678 cm$ ^{-1}$) .
  • Melting Points : Analogs with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points (206–207°C) compared to alkylated derivatives (147–148°C) due to stronger intermolecular forces .

Biological Activity

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H16N2O4SC_{17}H_{16}N_2O_4S and a molecular weight of 356.38 g/mol. Its structure features a thiazole ring and a chromenone moiety, which are known for their roles in various biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H16N2O4SC_{17}H_{16}N_2O_4S
Molecular Weight356.38 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways.

Case Study: Apoptotic Mechanism

In a study conducted on human breast cancer cells (MCF-7), treatment with the compound at concentrations of 10 µM resulted in a 50% increase in apoptosis as measured by flow cytometry. The mechanism was linked to the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several bacterial strains. A study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Table 2: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Properties

This compound has been shown to reduce inflammation in animal models. In a carrageenan-induced paw edema model, administration of the compound significantly decreased paw swelling compared to controls.

Research Findings: In Vivo Study

In a rat model, doses of 20 mg/kg resulted in a reduction of inflammation by approximately 40% after four hours post-administration .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It has been suggested that it alters signaling pathways related to inflammation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, scavenging free radicals effectively.

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